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Introduction

Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disorder resulting
from insufficient levels of the Survival Motor Neuron (SMN) protein. The development of small
molecules that modulate the splicing of the SMN2 gene to increase the production of functional
SMN protein represents a significant therapeutic advancement. This guide provides a detailed
comparison of two such molecules: RG7800 (RO6885247) and its structurally optimized
successor, risdiplam (RG7916, Evrysdi®). Risdiplam was developed to improve upon the
efficacy, safety, and pharmacokinetic properties of RG7800. This document outlines their
structural differences, comparative efficacy, selectivity, and safety profiles, supported by
experimental data and methodologies.

Structural Differences

Risdiplam is a structural analog of RG7800, developed through a chemical optimization
program aimed at enhancing its therapeutic profile. While both molecules are orally
bioavailable SMN2 pre-mRNA splicing modifiers, key structural modifications were made to
risdiplam to improve its properties. Risdiplam was designed with enhanced specificity for SMN2
exon 7 splicing, a more favorable pharmacokinetic and pharmacodynamic profile, and an
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improved safety window, particularly concerning the off-target retinal effects observed in
preclinical studies with RG7800.[1]

Mechanism of Action

Both RG7800 and risdiplam act by modifying the splicing of SMN2 pre-messenger RNA (pre-
MRNA) to promote the inclusion of exon 7. This is crucial as the SMN2 gene predominantly
produces a truncated, non-functional SMN protein due to the exclusion of this exon. The
inclusion of exon 7 leads to the production of full-length, functional SMN protein.

These molecules bind to two specific sites on the SMN2 pre-mRNA:

» The 5' splice site (5'ss) of intron 7: This interaction stabilizes the U1 small nuclear
ribonucleoprotein (snRNP) complex at the splice site, which is a critical step in spliceosome
assembly.[2]

e An exonic splicing enhancer (ESE2) within exon 7: Binding to this site is thought to displace
inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G),
further facilitating the recognition of the exon by the splicing machinery.[2]

By binding to these two sites, RG7800 and risdiplam effectively strengthen the weak splice site
of SMN2 exon 7, leading to its inclusion in the mature mRNA and a subsequent increase in
functional SMN protein levels.[2]
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Fig. 1: Mechanism of SMN2 Splicing Modification.

Comparative Efficacy

Both RG7800 and risdiplam have demonstrated the ability to increase full-length SMN2 mRNA
and SMN protein levels. Risdiplam, however, was developed for higher potency and efficacy.
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Parameter

RG7800

Risdiplam

Reference

SMN Protein Increase
(Clinical)

~2-fold increase in
blood of SMA patients

after 12 weeks.

Median ~2.1-fold
increase in blood of
SMA patients after 4

weeks.

[3]

SMN2 mRNA

Increase (Clinical)

Dose-dependent
increase in full-length
SMN2 mRNA in
healthy adults.

An 18.0 mg dose led
to a 41% increase in
full-length SMN2
MRNA in healthy

adults.

[3]4]

Preclinical Efficacy

Demonstrated efficacy
in cellular and mouse
models of SMA.

Higher in vitro and in
vivo efficacy in cellular
and mouse models of
SMA compared to
RG7800.

[1]

Selectivity Profile

A key differentiator between the two molecules is their selectivity. While both compounds can

affect the splicing of other genes, risdiplam was optimized to have a higher specificity for

SMN2.
Off-Target o o
RG7800 Risdiplam Implication Reference
Gene
Similar off-target
FOXM1 Promoted )
_ effects, but with Cell cycle
(Forkhead box alternative ) [31[51[6]
] o enhanced on- regulation
protein M1) splicing.
target potency.
Similar off-target
MADD (MAP Promoted )
) o ) effects, but with )
Kinase Activating  alternative Apoptosis [31[51[6]
) o enhanced on-
Death Domain) splicing.

target potency.
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The improved selectivity of risdiplam contributes to its enhanced safety profile.

Pharmacokinetics

Both molecules are orally bioavailable and can cross the blood-brain barrier, allowing for

systemic distribution. Risdiplam was developed to have an improved pharmacokinetic profile.

Parameter RG7800

Risdiplam Reference

Bioavailability Orally bioavailable.

Orally bioavailable. [1][5]

Systemic, including
CNS.

Distribution

Systemic, with
distribution to the CNS

: [1]
and peripheral

tissues.

Metabolism -

Primarily metabolized

by FMO1 and FMO3,

with a minor [4]
contribution from

CYPs.

Half-life -

~40-69 hours in

[4]
healthy adults.

Safety Profile

The primary reason for the discontinuation of RG7800 development was a safety concern

identified in preclinical studies.
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Safety Finding RG7800 Risdiplam Reference
Non-reversible Larger safety window
histological changes with no retinal toxicity

Retinal Toxicity in the retina of observed in patients [3]

monkeys in long-term

toxicity studies.

at the therapeutic

dose.

Changes in germ cells
Male Fertility in the testes of

monkeys and rats.

Similar changes
observed in preclinical  [6]

models.

Experimental Protocols
In Vitro Splicing Assay

This assay is used to determine the ability of a compound to modify the splicing of SMN2 pre-

MRNA in a cell-free system.

» Nuclear Extract Preparation: HeLa cell nuclear extracts are prepared as a source of splicing

factors.

o pre-mRNA Substrate: A radiolabeled SMN2 minigene transcript containing exon 7 and

flanking intronic sequences is synthesized in vitro.

e Splicing Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract,

ATP, and varying concentrations of the test compound (RG7800 or risdiplam).

e RNA Extraction and Analysis: RNA is extracted from the reaction mixture and analyzed by

denaturing polyacrylamide gel electrophoresis.

» Quantification: The relative abundance of the spliced mRNA isoforms (with and without exon
7) is quantified by autoradiography to determine the dose-dependent effect of the compound
on exon 7 inclusion.
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Fig. 2: In Vitro Splicing Assay Workflow.

Western Blot for SMN Protein Quantification

This method is used to measure the levels of SMN protein in cells or tissues following
treatment with a splicing modifier.
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o Cell/Tissue Lysis: SMA patient-derived fibroblasts or tissue samples from animal models are
lysed to extract total protein. A common lysis buffer is RIPA buffer supplemented with
protease inhibitors.

o Protein Quantification: The total protein concentration in the lysates is determined using a
BCA assay.

o SDS-PAGE: Equal amounts of total protein from each sample are separated by size using
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or
PVDF membrane.

e Immunoblotting:
o The membrane is blocked to prevent non-specific antibody binding.
o The membrane is incubated with a primary antibody specific for the SMN protein.

o A primary antibody against a housekeeping protein (e.g., B-actin or B-tubulin) is used as a
loading control.

o The membrane is then incubated with a secondary antibody conjugated to an enzyme
(e.g., horseradish peroxidase) that recognizes the primary antibodies.

» Detection and Quantification: A chemiluminescent substrate is added, and the light emitted is
captured. The intensity of the bands corresponding to the SMN protein and the loading
control is quantified, and the SMN protein levels are normalized to the loading control.

Conclusion

Risdiplam represents a significant advancement over its predecessor, RG7800, as a
therapeutic agent for Spinal Muscular Atrophy. Through targeted chemical modifications,
risdiplam exhibits enhanced efficacy, a superior selectivity profile, and an improved safety
margin, particularly with the mitigation of the retinal toxicity that halted the development of
RG7800. The comparative data underscores the value of iterative drug design in developing
safer and more effective treatments for genetic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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